PP7

Übersicht

Beschreibung

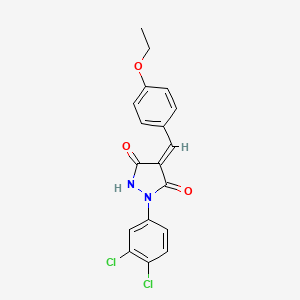

PP7 is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolidine-3,5-dione core with dichlorophenyl and ethoxyphenyl substituents, making it a subject of interest in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PP7 typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazolidine-3,5-dione ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol are often employed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

PP7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biotechnology Applications

PP7 is primarily recognized for its role in biotechnology, particularly in the development of novel vaccine platforms and drug delivery systems.

- Vaccine Development : this compound virus-like particles (VLPs) serve as effective vaccine candidates due to their ability to elicit strong immune responses. Research indicates that these VLPs can be engineered to present various antigens, making them versatile tools for developing vaccines against infectious diseases .

- Peptide Display Systems : The unique structure of this compound allows for the display of peptides on its surface, facilitating the study of peptide interactions and the development of peptide-based therapeutics. This capability is crucial for identifying potential drug candidates and understanding protein interactions .

Pharmaceutical Applications

In pharmaceuticals, this compound has been explored for its potential in drug formulation and therapeutic applications.

- Targeted Drug Delivery : The use of this compound VLPs in targeted drug delivery systems has shown promise. By encapsulating therapeutic agents within these particles, researchers can enhance the bioavailability and efficacy of drugs while minimizing side effects .

- Antiviral Research : Studies have demonstrated that this compound can be utilized in antiviral drug development, particularly against viruses that pose significant public health threats. Its ability to mimic viral structures allows for the testing of antiviral compounds in a controlled environment .

Environmental Science Applications

This compound also finds applications in environmental science, particularly in bioremediation and pollution control.

- Bioremediation : Research indicates that this compound can be employed in bioremediation efforts to degrade environmental pollutants. Its ability to interact with various organic compounds makes it a candidate for developing environmentally friendly solutions to pollution .

- Environmental Monitoring : The stability and detectability of this compound VLPs allow them to be used as biosensors for monitoring environmental contaminants. This application is critical for assessing ecosystem health and ensuring compliance with environmental regulations .

Case Study 1: Vaccine Development Using this compound VLPs

A recent study demonstrated the efficacy of this compound VLPs as a platform for developing a vaccine against a specific viral pathogen. The research involved engineering the VLPs to present the target antigen, which elicited a robust immune response in animal models, indicating potential for human application.

Case Study 2: Targeted Drug Delivery System

In another study, researchers encapsulated an anticancer drug within this compound VLPs. The results showed improved targeting of cancer cells compared to traditional delivery methods, highlighting the potential of this compound in enhancing therapeutic outcomes.

Data Tables

Wirkmechanismus

The mechanism of action of PP7 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

- (4E)-1-(3,4-dichlorophenyl)-4-[(4-chlorophenyl)methylidene]pyrazolidine-3,5-dione

- (4E)-1-(3,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione

Uniqueness

The uniqueness of PP7 lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Biologische Aktivität

PP7 is a bacteriophage that has garnered attention for its potential applications in biotechnology and medicine, particularly due to its unique biological activities and properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to the family of Leviviridae and is characterized by its single-stranded RNA genome encapsulated within a protein coat. Its structure allows for significant genetic modifications, making it a valuable tool in various research applications, including vaccine development and gene delivery systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Properties

- This compound has shown potential as an antiviral agent due to its ability to target and disrupt viral replication processes. Research indicates that this compound can inhibit the replication of certain viruses by interfering with their ability to hijack host cellular machinery.

2. Gene Delivery

- The virus-like particles (VLPs) derived from this compound have been utilized for delivering genetic material into cells. The positive charge on the interior surfaces of this compound VLPs facilitates interactions with negatively charged nucleic acids, enhancing the efficiency of gene packaging and delivery .

3. Antigen Presentation

- Studies have demonstrated that this compound VLPs can be engineered to display foreign peptides on their surface. This feature is particularly useful in vaccine development, as it allows for the presentation of specific antigens to the immune system, potentially leading to enhanced immune responses .

Case Studies

Case Study 1: Vaccine Development

- A recent study explored the use of this compound VLPs for presenting HIV peptides. The results indicated that immunization with these modified VLPs elicited robust antibody responses in animal models, suggesting their potential as a platform for HIV vaccines .

Case Study 2: Targeted Therapy

- In another investigation, researchers engineered this compound VLPs to carry therapeutic genes targeting cancer cells. The modified VLPs demonstrated selective delivery to tumor cells, resulting in reduced tumor growth in preclinical models. This highlights the therapeutic potential of this compound in targeted cancer therapies .

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activities of this compound:

- Genetic Modifications : Studies have shown that specific modifications to the coat protein of this compound can enhance its ability to package RNA and present antigens effectively. For instance, inserting peptide motifs into the coat protein improved its immunogenicity .

- Molecular Interactions : Molecular docking studies revealed how this compound interacts with host cell receptors, facilitating entry into cells. Understanding these interactions is crucial for optimizing its use in gene therapy applications .

Data Tables

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Vaccine Development | Enhanced antibody responses against HIV peptides using this compound VLPs |

| Study 2 | Gene Delivery | Selective targeting of cancer cells using modified this compound VLPs |

| Study 3 | Antiviral Activity | Inhibition of viral replication through interference with host machinery |

Eigenschaften

IUPAC Name |

(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGORAOOZWWQKK-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.